

Unveiling the Structural Nuances of 1,2-Diformylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diformylhydrazine

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This technical guide provides an in-depth analysis of the molecular geometry and bond lengths of **1,2-diformylhydrazine** ($C_2H_4N_2O_2$), a compound of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural parameters determined through advanced analytical techniques.

Molecular Structure and Geometry

1,2-Diformylhydrazine, also known as N,N'-diformohydrazide, is a planar molecule in the crystalline state. This planarity is a key feature of its molecular geometry, influencing its intermolecular interactions and packing in the solid state. The molecule possesses a center of inversion, contributing to its overall symmetry.

The structural parameters of **1,2-diformylhydrazine** have been precisely determined using single-crystal neutron diffraction, a powerful technique for locating hydrogen atoms and providing highly accurate bond lengths and angles. The key bond lengths and angles are summarized in the tables below.

Data Presentation: Structural Parameters

The following tables present the bond lengths and bond angles for **1,2-diformylhydrazine** as determined by neutron diffraction at 15 K.

Table 1: Bond Lengths of **1,2-Diformylhydrazine**

Bond	Length (Å)
N-N	1.387
N-C	1.333
C=O	1.244
N-H	1.047
C-H	1.113

Table 2: Bond Angles of **1,2-Diformylhydrazine**

Angle	Degree (°)
C-N-N	118.8
C-N-H	118.1
N-N-H	123.1
N-C=O	123.7
N-C-H	111.4
O=C-H	124.9

Table 3: Torsion (Dihedral) Angles of **1,2-Diformylhydrazine**

Angle	Degree (°)
H-N-N-C	180.0
H-N-N-H	180.0
C-N-N-C	180.0
O=C-N-N	180.0
H-C-N-N	180.0
O=C-N-H	0.0
H-C-N-H	0.0

The data unequivocally confirms the planar, trans conformation of the molecule in the solid state.

Mandatory Visualization: Molecular Structure of 1,2-Diformylhydrazine

The following diagram illustrates the atomic connectivity and planar structure of the **1,2-diformylhydrazine** molecule.

Molecular structure of **1,2-Diformylhydrazine** with bond lengths.

Experimental Protocols

The determination of the precise molecular geometry of **1,2-diformylhydrazine** was achieved through single-crystal neutron diffraction. The following provides a generalized protocol for such an experiment, based on the methodologies employed in the key cited research.

Single-Crystal Neutron Diffraction: A Generalized Protocol

This protocol outlines the essential steps for determining the crystal structure of a small organic molecule like **1,2-diformylhydrazine**.

1. Crystal Growth and Selection:

- High-quality single crystals of **1,2-diformylhydrazine** are grown, typically by slow evaporation from a suitable solvent.
- A well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.5 mm) is selected under a microscope.

2. Crystal Mounting:

- The selected crystal is mounted on a goniometer head. For low-temperature data collection, this is done in a cryo-loop after being coated in a cryoprotectant oil.

3. Data Collection:

- The mounted crystal is placed on a single-crystal neutron diffractometer.
- The crystal is cooled to a low temperature (e.g., 15 K) to minimize thermal vibrations and obtain more precise atomic positions.
- A monochromatic neutron beam is directed at the crystal.
- The crystal is rotated, and the diffraction patterns are collected at various orientations using a detector. A full sphere of data is typically collected to ensure data redundancy and completeness.

4. Data Reduction:

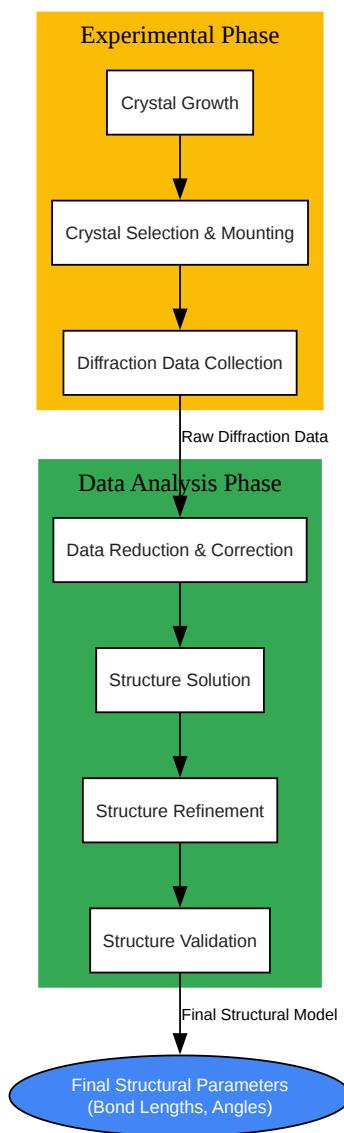
- The raw diffraction data are processed. This includes integration of the reflection intensities, correction for background scattering, and application of Lorentz and polarization corrections.
- The unit cell parameters and crystal system are determined from the positions of the Bragg reflections. For **1,2-diformylhydrazine**, the crystal system is monoclinic with the space group $P2_1/c$.

5. Structure Solution and Refinement:

- The initial crystal structure is solved using direct methods or Patterson methods.

- The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the observed diffraction data.
- Hydrogen atoms are located from the neutron scattering density maps and their positions and isotropic or anisotropic displacement parameters are refined.
- The final refined structure is validated by examining the agreement between the observed and calculated structure factors (R-factor) and other crystallographic quality indicators.

The following diagram illustrates the general workflow for a single-crystal diffraction experiment.



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General workflow for single-crystal diffraction analysis.

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